Cas no 34128-16-0 (2-Chloro-3-nitro-benzoyl Chloride)

2-Chloro-3-nitro-benzoyl Chloride 化学的及び物理的性質
名前と識別子
-
- Benzoyl chloride, 2-chloro-3-nitro-
- 2-chloro-3-nitro-benzoyl chloride
- 2-Chlor-3-nitrobenzoylchlorid
- 2-chloro-3-nitrobenzoic acid chloride
- 2-chloro-3-nitrobenzoyl chloride
- 2-chloronitrobenzoyl chloride
- 3-nitro-2-chloro-benzoylchloride
- 2-chloro-3-nitrobenzoylchloride
- EN300-1459128
- MFCD12025221
- SCHEMBL1767333
- 34128-16-0
- AYUUKEMEFZPHQQ-UHFFFAOYSA-N
- SY348119
- 2-Chloro-3-nitro-benzoyl Chloride
-
- インチ: InChI=1S/C7H3Cl2NO3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H
- InChIKey: AYUUKEMEFZPHQQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)Cl
計算された属性
- せいみつぶんしりょう: 218.94900
- どういたいしつりょう: 218.9489983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- PSA: 62.89000
- LogP: 3.15040
2-Chloro-3-nitro-benzoyl Chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013027554-250mg |
2-Chloro-3-nitrobenzoyl chloride |
34128-16-0 | 97% | 250mg |
$504.00 | 2023-09-02 | |
TRC | B208483-50mg |
2-Chloro-3-nitro-benzoyl Chloride |
34128-16-0 | 50mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-1459128-5.0g |
2-chloro-3-nitrobenzoyl chloride |
34128-16-0 | 5g |
$2110.0 | 2023-06-06 | ||
Enamine | EN300-1459128-100mg |
2-chloro-3-nitrobenzoyl chloride |
34128-16-0 | 100mg |
$640.0 | 2023-09-29 | ||
Enamine | EN300-1459128-10000mg |
2-chloro-3-nitrobenzoyl chloride |
34128-16-0 | 10000mg |
$3131.0 | 2023-09-29 | ||
Enamine | EN300-1459128-10.0g |
2-chloro-3-nitrobenzoyl chloride |
34128-16-0 | 10g |
$3131.0 | 2023-06-06 | ||
Enamine | EN300-1459128-0.5g |
2-chloro-3-nitrobenzoyl chloride |
34128-16-0 | 0.5g |
$699.0 | 2023-06-06 | ||
Enamine | EN300-1459128-5000mg |
2-chloro-3-nitrobenzoyl chloride |
34128-16-0 | 5000mg |
$2110.0 | 2023-09-29 | ||
Enamine | EN300-1459128-2.5g |
2-chloro-3-nitrobenzoyl chloride |
34128-16-0 | 2.5g |
$1428.0 | 2023-06-06 | ||
Enamine | EN300-1459128-1000mg |
2-chloro-3-nitrobenzoyl chloride |
34128-16-0 | 1000mg |
$728.0 | 2023-09-29 |
2-Chloro-3-nitro-benzoyl Chloride 関連文献
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1. Conversion of o-nitrothiophenols into o-aminobenzenesulphonic acidsPeter Bamfield,David Greenwood,Harvinder Lotey,Charles J. M. Stirling J. Chem. Soc. Perkin Trans. 2 1988 691
2-Chloro-3-nitro-benzoyl Chlorideに関する追加情報
Benzoyl Chloride, 2-Chloro-3-Nitro: A Comprehensive Overview
Benzoyl chloride, 2-chloro-3-nitro* is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. Its distinctive structure, featuring both chloro and nitro functional groups attached to a benzene ring, makes it a valuable component in various chemical reactions and biological applications.
This compound belongs to the family of aromatic chlorides and is widely recognized for its reactivity in nucleophilic substitution reactions. The presence of the nitro group adds an additional layer of complexity, as it introduces electron-withdrawing effects that can influence the reaction mechanisms and the overall stability of the molecule.
Recent studies have highlighted the potential of benzoyl chloride derivatives in drug discovery. The combination of a chloro group with a nitro group in the ortho position creates a highly reactive intermediate that can be utilized in the synthesis of complex molecules, including those with therapeutic applications.
One of the most promising avenues of research involving Benzoyl chloride, 2-chloro-3-nitro* is its role as an electrophilic agent in Friedel-Crafts alkylation and acylation reactions. These reactions are fundamental in organic chemistry for constructing carbon-carbon bonds, which are essential in the synthesis of various drugs and biologically active compounds.
Moreover, the compound's reactivity can be tailored through controlled reaction conditions, enabling precise control over the product formation. This level of control is crucial in pharmaceutical research, where the synthesis of enantiomerically pure compounds is often required to achieve desired therapeutic effects.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the electronic properties and reactivity patterns of Benzoyl chloride, 2-chloro-3-nitro*. By employing density functional theory (DFT) calculations, researchers have been able to predict reaction pathways and optimize reaction conditions, leading to more efficient and selective synthesis methods.
In the context of biomedicine, Benzoyl chloride derivatives have shown potential as anticancer agents. The nitro group, in particular, has been implicated in mechanisms that can induce DNA damage and apoptosis in cancer cells, making it a subject of interest in oncology research.
The compound's versatility is further demonstrated by its application in the synthesis of polyaromatic hydrocarbons (PAHs), which are known for their applications in materials science, including organic electronics and photonics. The ability to introduce multiple functional groups onto the benzene ring through controlled reactions underscores the importance of Benzoyl chloride, 2-chloro-3-nitro* as a building block in constructing complex aromatic systems.
Looking ahead, ongoing research is exploring the potential of Benzoyl chloride derivatives in the development of novel materials for drug delivery systems. The combination of reactivity and structural diversity offered by this compound makes it an attractive candidate for designing molecules with tailored properties suitable for specific therapeutic applications.
In summary, Benzoyl chloride, 2-chloro-3-nitro* is a versatile and valuable compound in the realm of organic chemistry and pharmaceutical research. Its unique structure, reactivity, and potential applications in drug discovery and materials science position it as an important tool for advancing biomedical innovations.
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